molecular formula C22H20FNO3 B297411 methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B297411
M. Wt: 365.4 g/mol
InChI Key: GBRGIYQRBVQPHF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that belongs to the class of pyrrole derivatives. It has garnered attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anticonvulsant effects. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent anticonvulsant and analgesic effects, which make it a useful tool for studying these conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the context of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
In conclusion, this compound is a synthetic compound with potential applications in medicinal chemistry. It has been studied for its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has shown promise as a tool for studying various conditions. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutylhydrazine. This intermediate compound is then reacted with 2-fluorobenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to form this compound.

Scientific Research Applications

Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential as a neuroprotective agent and for its ability to inhibit cancer cell growth.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl (4Z)-1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20FNO3/c1-13-9-14(2)11-17(10-13)24-15(3)20(22(26)27-4)18(21(24)25)12-16-7-5-6-8-19(16)23/h5-12H,1-4H3/b18-12-

InChI Key

GBRGIYQRBVQPHF-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC=CC=C3F)/C2=O)C(=O)OC)C)C

SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C

Origin of Product

United States

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